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Compound of Interest

Compound Name: 3-Anilinopropionitrile

Cat. No.: B089847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-anilinopropionitrile and its

structural isomers, 2-anilinopropionitrile and N-methyl-N-phenylglycinonitrile. Understanding the

distinct spectral characteristics of these isomers is crucial for their unambiguous identification in

complex mixtures, a common challenge in synthetic chemistry and drug development. This

document summarizes key quantitative spectroscopic data, outlines detailed experimental

protocols for common analytical techniques, and provides visual representations of

experimental workflows and structural relationships.

Spectroscopic Data Summary
The following tables summarize the available experimental spectroscopic data for 3-
anilinopropionitrile and its isomers. It is important to note that while experimental data for 3-
anilinopropionitrile and N-methyl-N-phenylglycinonitrile are available, comprehensive

experimental spectra for 2-anilinopropionitrile are not readily found in the public domain. The

data presented for 2-anilinopropionitrile are therefore predicted values based on established

spectroscopic principles and should be used with caution until experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
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Compound Isomer 1H NMR (ppm) 13C NMR (ppm)

3-Anilinopropionitrile 3-Anilino

Aromatic H: 6.6-7.2

(m, 5H)-NH: ~4.0 (br

s, 1H)-CH2-N: 3.4 (t,

2H)-CH2-CN: 2.6 (t,

2H)

Aromatic C: 113.1,

117.8, 129.3, 147.0-

CN: 118.0-CH2-N:

39.5-CH2-CN: 16.5

2-Anilinopropionitrile 2-Anilino

Predicted:Aromatic H:

6.7-7.3 (m, 5H)-NH:

~4.2 (br s, 1H)-

CH(CN)-: 4.1 (q, 1H)-

CH3: 1.6 (d, 3H)

Predicted:Aromatic C:

~114, ~120, ~129,

~145-CN: ~120-

CH(CN)-: ~45-CH3:

~20

N-Methyl-N-

phenylglycinonitrile
N-Methyl-N-phenyl

Aromatic H: 6.8-7.3

(m, 5H)-CH2-: 4.2 (s,

2H)-CH3: 3.0 (s, 3H)

Aromatic C: 112.9,

118.3, 129.6, 147.9-

CN: 116.3-CH2-: 43.1-

CH3: 37.9

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
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Compound Isomer
Key IR Absorptions
(cm-1)

Mass Spectrometry
(m/z)

3-Anilinopropionitrile 3-Anilino

~3380 (N-H

stretch)~3050

(Aromatic C-H

stretch)~2940

(Aliphatic C-H

stretch)~2250 (C≡N

stretch)~1600, 1500

(Aromatic C=C bend)

146 (M+), 131, 117,

106, 91, 77

2-Anilinopropionitrile 2-Anilino

Predicted:~3390 (N-H

stretch)~3050

(Aromatic C-H

stretch)~2980

(Aliphatic C-H

stretch)~2245 (C≡N

stretch)~1600, 1505

(Aromatic C=C bend)

Predicted:146 (M+),

131 (M-CH3), 104, 77

N-Methyl-N-

phenylglycinonitrile
N-Methyl-N-phenyl

~3060 (Aromatic C-H

stretch)~2930

(Aliphatic C-H

stretch)~2250 (C≡N

stretch)~1600, 1500

(Aromatic C=C bend)

146 (M+), 131, 104,

77

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal reference (0 ppm).
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1H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation

delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the

lower natural abundance and sensitivity of the 13C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and

the crystal surface.

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1. A background

spectrum of the empty ATR crystal should be recorded and automatically subtracted from the

sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical

column would be a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven

temperature program should be optimized to achieve good separation of the isomers, for

example, starting at 50°C and ramping to 250°C at 10°C/min.

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode

at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-300

amu.

Visualizations
Experimental Workflow for Isomer Characterization
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The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of anilinopropionitrile isomers.
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Anilinopropionitrile Isomers

Key Structural Differentiators

Expected Spectroscopic Signatures

3-Anilinopropionitrile

Primary Amine (-NH)
Ethyl Linker (-CH2CH2-)

2-Anilinopropionitrile

Primary Amine (-NH)
Methyl Branch (-CH(CH3)-)

N-Methyl-N-phenylglycinonitrile

Tertiary Amine (-N(CH3)-)
Methyl Linker (-CH2-)

1H NMR: Two triplets
IR: N-H stretch

leads to

1H NMR: Quartet and doublet
IR: N-H stretch

leads to

1H NMR: Two singlets
IR: No N-H stretch

leads to

Click to download full resolution via product page

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 3-
Anilinopropionitrile and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089847#spectroscopic-comparison-of-3-
anilinopropionitrile-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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